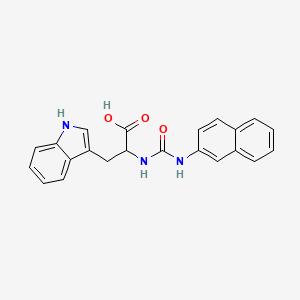

N-(naphthalen-2-ylcarbamoyl)tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-2-(naphthalen-2-ylcarbamoylamino)propanoic acid |

InChI |

InChI=1S/C22H19N3O3/c26-21(27)20(12-16-13-23-19-8-4-3-7-18(16)19)25-22(28)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,20,23H,12H2,(H,26,27)(H2,24,25,28) |

InChI Key |

MZAHLYSLQKUHHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification of N Naphthalen 2 Ylcarbamoyl Tryptophan

Methodologies for N-(naphthalen-2-ylcarbamoyl)tryptophan Synthesis

The synthesis of this compound primarily involves the formation of a urea (B33335) linkage between the α-amino group of tryptophan and a naphthalene-containing functional group. This can be achieved through several strategic approaches, focusing on the selective functionalization of the tryptophan core and the construction of the naphthalene-carbamoyl unit.

Routes Involving Regioselective Functionalization of Tryptophan

The regioselective N-acylation of tryptophan is a critical step in the synthesis of the target compound. Tryptophan possesses multiple reactive sites, including the α-amino group, the carboxylic acid, and the indole (B1671886) ring. Therefore, achieving selectivity for the amino group is paramount.

A common and effective method for the N-acylation of amino acids is the reaction with an isocyanate. afjbs.com This reaction is typically highly selective for the amino group, which acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable carbamoyl (B1232498) (urea) linkage. For the synthesis of this compound, this would involve the direct reaction of L-tryptophan with 2-naphthyl isocyanate. The reaction is generally carried out in a suitable aprotic solvent.

Alternatively, other N-acylation methods described for tryptophan could be adapted. These include the use of acyl chlorides or activated esters. nih.gov However, for the formation of a carbamoyl group, the isocyanate route is the most direct and widely employed. afjbs.com

Approaches for the Construction of the Naphthalene-Carbamoyl Moiety

The key reagent for the synthesis is 2-naphthyl isocyanate. The preparation of isocyanates from primary amines is a well-established industrial process, most commonly involving phosgenation. google.com In this process, 2-naphthylamine (B18577) is reacted with phosgene (B1210022) (COCl2) or a phosgene equivalent. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the isocyanate. google.com Due to the hazardous nature of phosgene, alternative methods for isocyanate synthesis have been developed, such as the Curtius rearrangement of an acyl azide (B81097) or the Lossen rearrangement of a hydroxamic acid. organic-chemistry.org Another approach involves the reaction of a hydrocarbylsulfonyl isocyanate with a primary amine to form a sulfonylurea, which is then cleaved with phosgene to yield the desired isocyanate. google.com

For laboratory-scale synthesis, the reaction of 2-naphthylamine with a phosgene surrogate, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), in the presence of a non-nucleophilic base is a common and safer alternative to using gaseous phosgene.

Optimized Synthetic Pathways and Yield Considerations

An optimized synthetic pathway for this compound would involve the initial preparation of 2-naphthyl isocyanate, followed by its reaction with L-tryptophan.

Step 1: Synthesis of 2-Naphthyl Isocyanate A plausible laboratory synthesis would utilize 2-naphthylamine and triphosgene. The reaction is typically carried out in an inert solvent like toluene (B28343) or dichloromethane (B109758) in the presence of a base, such as triethylamine, to neutralize the HCl generated.

Step 2: Synthesis of this compound L-tryptophan is then reacted with the prepared 2-naphthyl isocyanate. To ensure the regioselective reaction at the amino group and to prevent unwanted side reactions with the carboxylic acid, the tryptophan can be used as its methyl or ethyl ester. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Derivatization and Analog Generation for Structure-Activity Relationship Studies

To explore the structure-activity relationships of this compound, analogs can be synthesized by modifying either the naphthalene (B1677914) ring or the tryptophan moiety.

Introduction of Substituents on the Naphthalene Ring

Modifications to the naphthalene ring can be achieved by using substituted 2-naphthylamines as starting materials for the synthesis of the corresponding isocyanates. A variety of substituted naphthalenes are commercially available or can be synthesized. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the naphthalene ring can provide insights into the electronic and steric requirements for biological activity. Studies on other naphthalenic compounds have shown that such substitutions can significantly impact their biological profiles. nih.gov

Table 1: Potential Naphthalene Ring Modifications

| Starting Material (Substituted 2-Naphthylamine) | Resulting Substituent on Naphthalene Ring |

|---|---|

| 6-Methoxy-2-naphthylamine | Methoxy (B1213986) group at the 6-position |

| 4-Nitro-2-naphthylamine | Nitro group at the 4-position |

Modifications of the Tryptophan Moiety (e.g., indole modifications, side chain variations)

The tryptophan moiety offers several positions for modification to generate a diverse library of analogs for SAR studies.

Indole Ring Modifications: The indole ring of tryptophan can be substituted at various positions (e.g., 5- or 6-position) to introduce groups like halogens, methoxy, or nitro groups. researchgate.net This can be achieved by starting with the appropriately substituted tryptophan derivative. For example, using 5-methoxytryptophan (B613034) in the reaction with 2-naphthyl isocyanate would yield an analog with a methoxy group on the indole ring.

Side Chain Variations: The aliphatic side chain of tryptophan can also be altered. For instance, using different amino acids in the reaction with 2-naphthyl isocyanate would lead to a series of N-(naphthalen-2-ylcarbamoyl) amino acids, allowing for the evaluation of the importance of the indole side chain for activity. nih.gov Homologation of the tryptophan side chain or the use of constrained analogs are other potential modifications.

Table 2: Potential Tryptophan Moiety Modifications

| Starting Amino Acid | Resulting Moiety |

|---|---|

| 5-Fluorotryptophan | 5-Fluoroindole |

| L-Phenylalanine | Benzyl side chain |

| L-Leucine | Isobutyl side chain |

These synthetic and derivatization strategies provide a framework for the systematic exploration of the chemical space around this compound, facilitating the identification of compounds with potentially enhanced biological activities.

Molecular Mechanisms of Action of N Naphthalen 2 Ylcarbamoyl Tryptophan

Identification and Characterization of Biological Targets

The biological activity of a compound is defined by its interactions with specific molecular targets within the body. For a derivative of tryptophan, these targets are likely to include enzymes involved in tryptophan metabolism and receptors that bind tryptophan or its metabolites.

Enzyme Target Identification and Validation

Enzymes are critical targets for drug discovery. The structural similarity of N-(naphthalen-2-ylcarbamoyl)tryptophan to tryptophan suggests it could act as a competitive inhibitor or modulator of enzymes that use tryptophan as a substrate.

Tryptophan Hydroxylase (TPH) Modulation Mechanisms

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506). nih.gov There are two main isoforms of this enzyme, TPH1, found predominantly in the periphery and the pineal gland, and TPH2, which is the primary isoform in the central nervous system. nih.gov The activity of TPH can be modulated by various factors. For instance, in the rat pineal gland, the influx of calcium through L-type channels is crucial for the full activation of TPH and subsequent melatonin (B1676174) synthesis. researchgate.net Furthermore, glucocorticoids have been shown to modulate the expression of TPH2 in the raphe nuclei, which can, in turn, affect serotonin biosynthesis in areas like the frontal cortex. nih.gov

Currently, there is no published research specifically investigating the modulatory effects of this compound on either TPH1 or TPH2. Future studies would be necessary to determine if this compound can alter TPH activity or expression.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition Kinetics and Specificity

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) are the initial and rate-limiting enzymes of the kynurenine (B1673888) pathway, which is responsible for the majority of tryptophan catabolism. nih.govnih.gov These enzymes, particularly IDO1, are significant targets in cancer immunotherapy because their upregulation in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive kynurenine metabolites. nih.gov This suppresses the anti-tumor activity of T-cells. nih.gov

Many IDO1 inhibitors are tryptophan analogs that act as competitive inhibitors. nih.gov The efficacy of such inhibitors depends on their ability to achieve sufficient concentrations in the target tissue and their affinity for the enzyme compared to the natural substrate, tryptophan. nih.gov While numerous IDO inhibitors have been developed and tested, there is no available data on the inhibitory kinetics or specificity of this compound against IDO1, IDO2, or TDO.

Cholinesterase Enzyme Interactions (e.g., Butyrylcholinesterase Inhibition)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.gov A variety of compounds, including those containing carbamate (B1207046) and naphthalene (B1677914) structures, have been investigated for their cholinesterase inhibitory potential. nih.govmdpi.commdpi.com For example, a series of novel carbamates demonstrated potent inhibition of both AChE and BChE, with IC50 values in the nanomolar and low micromolar range. nih.govmdpi.com

There are no studies to date that have evaluated the interaction between this compound and cholinesterase enzymes. Its chemical structure, which includes a carbamoyl (B1232498) group, suggests that such an interaction is plausible and warrants investigation.

Exploration of Other Enzyme Classes (e.g., metabolic enzymes, proteases)

Beyond the primary tryptophan-metabolizing enzymes, a tryptophan analog could potentially interact with a wide range of other enzymes. For instance, tryptophan synthase is a bacterial enzyme complex involved in the biosynthesis of tryptophan. nih.gov While not a direct target in humans, understanding interactions with such enzymes can provide insight into the compound's general biochemical behavior. There is currently no information on whether this compound interacts with other enzyme classes like proteases or other metabolic enzymes.

Receptor Interaction and Modulation

In addition to enzymes, receptors are a major class of drug targets. Tryptophan and its metabolites can interact with various receptors. For example, tryptophan metabolism is linked to the immune system through Toll-like receptors (TLRs), where stimulation of certain TLRs can induce the kynurenine pathway in monocytes. nih.gov A key tryptophan residue within the I-II linker of N-type calcium channels is also critical for the channel's regulation by certain auxiliary subunits. nih.gov

The potential for this compound to bind to and modulate these or other receptors remains an open area for research. Molecular docking and binding assays would be required to identify any potential receptor interactions and characterize their functional consequences.

No Publicly Available Data on the Molecular Mechanisms of this compound

Despite a thorough search of scientific literature and databases, no specific information is publicly available regarding the molecular mechanisms of action for the chemical compound this compound.

The structural outline provided, including its potential interactions with serotonin and cannabinoid receptors, other G-protein coupled receptors (GPCRs), and its influence on signaling pathways and tryptophan metabolism, could not be substantiated with any published research findings for this specific molecule.

Chemical databases confirm the existence and structure of this compound, identified by the Chemical Abstracts Service (CAS) number 1346603-81-1 and PubChem CID 24215195. nih.gov However, these entries lack any associated studies detailing its biological or pharmacological activity.

Searches for this compound in relation to key biological targets and pathways, as specified in the requested article outline, yielded no relevant results. The scientific community has extensively studied related areas, such as the general pharmacology of cannabinoid and serotonin receptors, the function of various GPCRs, the intricacies of cAMP and MAPK signaling cascades, and the metabolic pathways of tryptophan. nih.govnih.govnih.govnih.govnih.govnih.govmdpi.comyoutube.comyoutube.commercer.edunih.govyoutube.com However, none of these studies mention or investigate this compound.

Therefore, it is not possible to provide a scientifically accurate article on the molecular mechanisms, receptor affinities, or signaling pathway perturbations of this compound at this time. The compound may be a novel chemical entity that has not yet been characterized in the public scientific domain, or it could be a proprietary compound with research data that is not publicly disclosed.

Structure Activity Relationship Sar Studies of N Naphthalen 2 Ylcarbamoyl Tryptophan Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of N-(naphthalen-2-ylcarbamoyl)tryptophan analogues is intricately linked to the specific structural features of the molecule. Research into related compounds has highlighted the critical contributions of the naphthalene (B1677914) ring, the connecting carbamoyl (B1232498) group, and the core tryptophan structure.

The naphthalene moiety, a bicyclic aromatic system, plays a significant role in how these molecules interact with their biological targets. Its large, flat, and hydrophobic nature allows it to fit into and interact with corresponding hydrophobic pockets within the active site of an enzyme or receptor. Studies on related compounds with naphthalene-like structures have shown that this part of the molecule is often essential for potent biological activity.

For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, the naphthalene ring was a core component of compounds showing antimicrobial activity. mdpi.com Similarly, research on 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogues as anticancer agents demonstrated the importance of the naphthalene skeleton for cytotoxicity. nih.gov The position of attachment to the naphthalene ring can also be critical. In a study of N-(phenylcarbamothioyl)-2-napthamides, the naphthalene group was found to be required for activity. nih.govchemrxiv.org

The following table illustrates the effect of the naphthalene moiety on the inhibitory activity of analogous compounds.

| Compound Analogue | Modification | Biological Target | Activity | Reference |

| N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalene core | M. tuberculosis | Active (MIC 10 µM) | mdpi.com |

| 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide | Naphthalene skeleton | Aurora kinases A and B | Inhibitory | nih.gov |

| N-(phenylcarbamothioyl)-2-napthamide | Naphthalene group | Claudin-1 | Required for activity | nih.govchemrxiv.org |

Furthermore, the hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carbamoyl linker are crucial for forming specific hydrogen bonds with amino acid residues in the target's active site. In a study of tryptophan-based butyrylcholinesterase (BChE) inhibitors, the amide linkage was a common feature in active compounds. nih.gov The ability of this linker to maintain a degree of rotational freedom allows the entire molecule to adopt the most suitable conformation to fit within the binding pocket.

The tryptophan scaffold is a key component, providing not only a structural backbone but also important functional groups that influence activity. Tryptophan is a chiral amino acid, meaning it exists in two non-superimposable mirror-image forms (L- and D-isomers). The specific stereochemistry at the alpha-carbon of the tryptophan is often critical for biological activity. For many biologically active molecules, only one of the enantiomers will bind effectively to the chiral environment of a protein's active site.

Substitutions on the indole (B1671886) ring of the tryptophan can also dramatically affect potency and selectivity. The indole nitrogen can act as a hydrogen bond donor, and the aromatic ring system can participate in π-π stacking interactions with aromatic amino acid residues in the target protein. Research on tryptophan-derived BChE inhibitors has shown that the tryptophan structure is an important precursor for potent inhibitors. researchgate.netrsc.orgnih.govinrae.fr

The table below summarizes the importance of the tryptophan scaffold in related inhibitors.

| Compound Series | Key Finding | Biological Target | Implication | Reference |

| Tryptophan-based amides | Optimization led to potent tertiary amine analogues | Butyrylcholinesterase (BChE) | Tryptophan scaffold is a versatile base for inhibitor design | nih.gov |

| Tryptophan derivatives | Showed efficacy as anti-tumor agents | Breast cancer cells | Tryptophan structure contributes to anticancer activity | biomedpharmajournal.org |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to be biologically active. This model then serves as a template for the design of new, potentially more potent and selective ligands.

A pharmacophore model for this compound analogues would typically be generated by aligning a set of active and inactive molecules and identifying the common chemical features that are present in the active compounds but absent in the inactive ones.

Based on the SAR data from related compounds, a hypothetical pharmacophore for this class of molecules would likely include:

A large hydrophobic feature: Representing the naphthalene ring.

A hydrogen bond donor and a hydrogen bond acceptor: Corresponding to the N-H and C=O groups of the carbamoyl linker.

An aromatic feature with a hydrogen bond donor: Representing the indole ring of the tryptophan.

A specific stereochemical arrangement: Defining the required 3D orientation of these features.

The development of such models is a key step in understanding the molecular basis of activity and guiding further drug discovery efforts. nih.gov

Once a pharmacophore model is established, various design strategies can be employed to improve the specificity and binding affinity of new analogues. These strategies often involve:

Scaffold Hopping: Replacing the central tryptophan scaffold with other chemical structures that maintain the same pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.

Fragment-Based Growth: Starting with a small molecular fragment that binds to the target and then systematically adding functional groups to improve affinity and selectivity.

Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to predict how new analogues will bind and to design modifications that enhance these interactions. For example, in the development of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogues, in silico docking was used to understand the binding mode. nih.gov

These design principles, guided by SAR data and pharmacophore models, are essential for the rational development of new and improved therapeutic agents based on the this compound scaffold.

Conformational Analysis and Binding Mode Hypotheses Based on SAR Data

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has provided significant insights into their interaction with target proteins. A pivotal aspect of these studies involves the analysis of the conformational properties of these molecules and the formulation of hypotheses regarding their binding modes, which are crucial for understanding their inhibitory mechanisms and for the rational design of more potent and selective compounds.

A significant breakthrough in understanding the binding mode of this class of compounds came from a study on a series of tryptophan-based selective butyrylcholinesterase (BChE) inhibitors. nih.gov The crystal structure of a potent inhibitor from this series, in complex with human BChE, has elucidated the key molecular interactions that govern its high affinity and selectivity. nih.gov

The conformational flexibility of the linker between the tryptophan core and the naphthalene moiety is also believed to play a critical role. The specific conformation adopted by the molecule upon binding allows for an optimal fit within the active site gorge of BChE. This "induced-fit" model, where both the ligand and the protein may undergo conformational adjustments to achieve the most stable complex, is a common theme in protein-ligand interactions. nih.gov

Analysis of various analogs has revealed the importance of the naphthalene ring's position and substitution pattern. Modifications to the naphthalene ring system have been shown to significantly impact the inhibitory potency, highlighting the sensitivity of the binding pocket to the steric and electronic properties of this part of the molecule. For instance, the position of attachment of the carbamoyl group to the naphthalene ring can dictate the orientation of the bicyclic system within the binding site, thereby influencing the strength of the interaction.

The tryptophan portion of the molecule also presents opportunities for interaction that contribute to the binding affinity. The carboxyl group and the amino group of the tryptophan backbone can form hydrogen bonds with residues in the active site, further stabilizing the complex. The stereochemistry of the tryptophan (L- vs. D-configuration) is another critical factor, with the natural L-configuration often being preferred for optimal binding, as it aligns the functional groups in a more favorable orientation for interaction with the target protein.

Pre Clinical Biological Evaluation of N Naphthalen 2 Ylcarbamoyl Tryptophan

In Vitro Studies in Defined Cellular Models

Effects on Cell Proliferation and Cellular Viability (in academic contexts, e.g., cell line studies)

No data available.

Modulatory Effects on Specific Cell Lines (e.g., cancer cell lines, immune cells, neuronal cells)

No data available.

Enzyme Activity Assays in Cellular Lysates and Recombinant Systems

No data available.

Receptor Binding and Functional Assays in Cell-Based Reporter Systems

No data available.

Modulation of Gene Expression and Protein Levels

No data available.

In Vivo Studies in Non-Human Animal Models

No data available.

Efficacy in Disease-Relevant Animal Models (e.g., radioprotection in mice, neuroprotective models, anti-tumor models)

No data is available on the efficacy of N-(naphthalen-2-ylcarbamoyl)tryptophan in any disease-relevant animal models.

Pharmacodynamic Biomarker Assessment in Animal Tissues and Biofluids

There are no published studies that assess the pharmacodynamic biomarkers of this compound in animal tissues or biofluids.

Systemic Effects on Endogenous Tryptophan Metabolism and Related Pathways in vivo

The in vivo effects of this compound on the systemic metabolism of endogenous tryptophan have not been documented in the available scientific literature.

Computational and Theoretical Chemistry Studies of N Naphthalen 2 Ylcarbamoyl Tryptophan

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For N-(naphthalen-2-ylcarbamoyl)tryptophan, docking simulations are instrumental in identifying potential protein targets and elucidating the structural basis of its binding.

Docking simulations map the specific interactions between this compound and the amino acid residues of a target protein's binding site. The tryptophan moiety, with its indole (B1671886) ring, can participate in hydrogen bonding (via the N-H group) and π-π stacking interactions. The naphthalene (B1677914) group provides an extended aromatic system, favoring hydrophobic and van der Waals interactions. youtube.comnih.gov The carbamoyl (B1232498) linker can act as both a hydrogen bond donor and acceptor.

Computational solvent mapping and other techniques can identify "hot spots" within the binding site—regions that contribute most significantly to the binding energy. nih.govnih.gov For a ligand like this compound, hot spots would likely correspond to aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) that can interact with its naphthalene and indole rings, and polar residues (like Aspartate, Serine, Arginine) that can form hydrogen bonds with the linker and tryptophan's functional groups. youtube.comnih.gov

Table 1: Predicted Interactions for this compound in a Hypothetical Kinase Binding Site This table is illustrative, based on typical outputs from molecular docking simulations.

| Ligand Moiety | Interaction Type | Interacting Residue (Example) | Distance (Å) |

|---|---|---|---|

| Naphthalene Ring | π-π Stacking | Phenylalanine (PHE 80) | 3.8 |

| Indole Ring (Tryptophan) | π-π Stacking | Tyrosine (TYR 35) | 4.2 |

| Carbamoyl N-H | Hydrogen Bond | Aspartate (ASP 145) | 2.9 |

| Carboxyl O-H (Tryptophan) | Hydrogen Bond | Lysine (LYS 22) | 2.8 |

| Indole N-H (Tryptophan) | Hydrogen Bond | Glutamate (GLU 91) | 3.1 |

A primary output of molecular docking is the prediction of various binding poses, or conformations, of the ligand within the protein's active site. nih.gov Docking algorithms sample a large number of possible orientations and score them to identify the most energetically favorable ones. nih.gov For this compound, different poses would orient the bulky naphthalene and tryptophan groups in various sub-pockets of the active site. The final predicted pose is typically the one that maximizes favorable interactions (like hydrogen bonds and hydrophobic contacts) while minimizing steric clashes. researchgate.net The flexibility of the single bonds in the molecule's backbone allows it to adopt different conformations to best fit the topology of the binding site.

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. researchgate.net These functions can be force-field-based, empirical, or knowledge-based. researchgate.net They calculate a score, often expressed in units of energy (e.g., kcal/mol), that ranks the different binding poses. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction.

Table 2: Example Docking Scores for Different Poses of this compound This table is illustrative and represents typical data from a docking study.

| Pose ID | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 1 | -10.5 | H-bond with ASP 145; π-π stacking with PHE 80 |

| 2 | -9.8 | H-bond with LYS 22; Hydrophobic contact with LEU 132 |

| 3 | -9.2 | π-cation interaction with ARG 83 |

| 4 | -8.5 | H-bond network with backbone carbonyls |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a view of the system's evolution over time. chemmethod.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic behavior of the ligand-protein complex in a simulated physiological environment. nih.gov

MD simulations are crucial for assessing the stability of the binding pose predicted by docking. chemmethod.com By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in its initial pose or if it shifts to other conformations. The intrinsic fluorescence of tryptophan residues is highly sensitive to their local environment, a property that can be used experimentally to track conformational changes predicted by simulations. nih.govresearchgate.net

Analysis of the simulation trajectory, often by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time, indicates the stability of the complex. A low and stable RMSD suggests a stable binding mode. These simulations also reveal the flexibility of different parts of the protein and ligand, highlighting how they adapt to each other upon binding. nih.gov

Standard MD simulations can be extended using enhanced sampling techniques to study the entire process of a ligand unbinding from its target. nih.govnih.gov These methods provide critical insights into binding kinetics, such as the dissociation rate constant (k_off), which determines the ligand's residence time at the target. nih.gov A longer residence time is often a desirable property for a drug candidate.

By simulating the unbinding event multiple times, researchers can identify the most probable pathways the ligand takes to exit the binding site. nih.gov This analysis can reveal the energetic barriers that must be overcome for dissociation and identify key residues that "gate" the unbinding process. Understanding these pathways can inform the rational design of new molecules with optimized kinetic profiles. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. These theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into the behavior of a compound at the atomic and molecular levels.

To understand the reactivity and energetic profile of this compound, quantum chemical calculations would be employed to determine key electronic parameters. These calculations help in identifying the most reactive sites of the molecule and predicting its stability and interaction with other chemical species.

Reactivity Descriptors:

A primary focus of such a study would be the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Electron density distribution analysis would also be performed to map the electrostatic potential on the molecule's surface. This would reveal the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a visual guide to how the molecule might interact with biological targets or other reactants. Studies on copper complexes with naphthalene-based Schiff bases have shown that a lower energy band gap corresponds to higher reactivity. rsc.org

Energetic Analysis:

Calculations of thermodynamic properties such as the heat of formation, Gibbs free energy, and enthalpy would provide information about the compound's stability. By modeling the interaction of this compound with a biological target, such as an enzyme or receptor, the binding energy and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces, pi-pi stacking) could be quantified. This is crucial for understanding the mechanism of action at a molecular level.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| Electron Affinity | 1.5 eV | Energy released when an electron is added |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

Prediction of Spectroscopic Properties for Advanced Characterization

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for its experimental characterization and for interpreting experimental data.

Predicting Spectroscopic Signatures:

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible) of molecules. nih.govresearchgate.netnih.gov For this compound, this would involve calculating the excitation energies and oscillator strengths of the electronic transitions. This could help to assign the absorption bands observed in an experimental spectrum to specific molecular orbital transitions, such as π → π* transitions within the naphthalene and indole rings.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted chemical shifts, when compared with experimental data, can confirm the proposed structure of the molecule and provide detailed information about the electronic environment of each atom.

Vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can also be computed. This would help in assigning the vibrational modes of the molecule, such as the characteristic stretches of the N-H, C=O, and aromatic C-H bonds, aiding in the structural elucidation of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value/Range | Significance |

| UV-Visible Spectroscopy | λmax (in solvent) | 280 nm, 340 nm | Corresponds to electronic transitions |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | 7.0 - 8.5 ppm (aromatic) | Identifies protons in different chemical environments |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 110 - 175 ppm | Identifies carbon atoms in different chemical environments |

| Infrared Spectroscopy | Vibrational Frequency (ν) | 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch) | Corresponds to specific bond vibrations |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of a QSAR model for a series of compounds related to this compound would involve several key steps. nih.govnih.govresearchgate.net

Model Development Process:

First, a dataset of molecules with known biological activities (e.g., IC₅₀ values for enzyme inhibition) would be required. For each molecule in the dataset, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical descriptors: Related to properties like lipophilicity (logP) and molar refractivity.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques. Such a model could then be used to predict the biological activity of new, untested compounds based solely on their chemical structure.

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Description |

| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Electronic | LUMO Energy | The energy of the lowest unoccupied molecular orbital. |

| Physicochemical | LogP | A measure of the molecule's lipophilicity. |

Application of Machine Learning Approaches in SAR and Compound Optimization

Machine learning (ML) has become an increasingly integral part of drug discovery and compound optimization. osti.govnih.govescholarship.orgescholarship.org In the context of Structure-Activity Relationship (SAR) studies, ML algorithms can handle complex, non-linear relationships between molecular structure and biological activity that may be missed by traditional QSAR methods.

Enhancing Drug Discovery with Machine Learning:

Various ML algorithms, such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN), can be trained on large datasets of chemical structures and their associated biological activities. nih.gov These trained models can then be used to:

Predict the activity of virtual compounds: This allows for the rapid screening of large chemical libraries to identify promising candidates for synthesis and testing.

Identify key structural features: ML models can help to identify the molecular fragments or properties that are most important for the desired biological activity, guiding the rational design of more potent and selective compounds.

Optimize pharmacokinetic properties: In addition to predicting biological activity, ML models can also be developed to predict properties related to absorption, distribution, metabolism, and excretion (ADME), which are crucial for the development of a successful drug.

By combining mechanistic understanding with the predictive power of machine learning, the process of optimizing a lead compound like this compound can be significantly accelerated, leading to the more efficient discovery of novel therapeutic agents. osti.govnih.govescholarship.orgescholarship.org

Advanced Analytical Methodologies for N Naphthalen 2 Ylcarbamoyl Tryptophan in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the separation, identification, and quantification of N-(naphthalen-2-ylcarbamoyl)tryptophan, particularly in the context of purity assessment and metabolic studies.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of this compound in research settings. The development of a robust HPLC method is critical for ensuring the accuracy and reliability of experimental results.

Method Development: A typical HPLC method for a compound like this compound would involve a reversed-phase approach, utilizing a C18 column to separate the nonpolar analyte from polar impurities. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution is crucial for resolving compounds with a wide range of polarities that may be present in a crude synthesis product. Detection is commonly achieved using a UV detector, set at a wavelength where the naphthalene (B1677914) and indole (B1671886) chromophores exhibit maximum absorbance.

Given that this compound possesses a chiral center at the alpha-carbon of the tryptophan moiety, chiral HPLC is essential for resolving its enantiomers. This is particularly important in pharmacological research, as enantiomers can exhibit different biological activities. Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) phenylcarbamates, are often effective for the enantiomeric separation of amino acid derivatives. yakhak.org Two-dimensional HPLC, which couples an achiral and a chiral column, can also be employed for the separation of enantiomers in complex mixtures. nih.gov

Validation: A developed HPLC method must be validated to ensure its suitability for its intended purpose. Validation parameters, in accordance with International Council for Harmonisation (ICH) guidelines, would include:

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

For highly sensitive and selective analysis, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This technique is invaluable for the trace-level quantification of this compound and the identification of its metabolites in biological samples.

High-Resolution Analysis: High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent compound and its fragments, greatly enhancing confidence in its identification. For this compound, HRMS can unequivocally confirm its molecular formula.

Metabolite Profiling: In drug discovery and development research, understanding the metabolic fate of a compound is crucial. LC-MS/MS is the gold standard for metabolite profiling. After administration of this compound to an in vitro or in vivo system, extracts can be analyzed by LC-MS/MS. Potential metabolic transformations include hydroxylation of the naphthalene or indole rings, N-dealkylation, or cleavage of the amide bond. The high sensitivity of MS/MS allows for the detection of these metabolites even at very low concentrations. The fragmentation pattern of the parent compound is used to predict the fragmentation of potential metabolites, aiding in their structural elucidation. The use of derivatization agents can sometimes enhance the chromatographic separation and mass spectrometric detection of certain metabolites. mdpi.com

Interactive Data Table: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Characteristic fragment ions |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and potential thermal lability of a compound like this compound, which contains polar functional groups (carboxylic acid and amide), derivatization is a necessary prerequisite for GC-MS analysis.

Derivatization Strategies: The primary goal of derivatization is to convert the non-volatile analyte into a volatile and thermally stable derivative. For the tryptophan moiety, common derivatization approaches include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens in the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. This reduces the polarity and increases the volatility of the molecule.

Acylation: The use of acylating agents, such as pentafluorobenzyl bromide, can create derivatives that are highly sensitive to electron capture negative ion mass spectrometry, offering very low detection limits.

Esterification followed by Acylation: A two-step process where the carboxylic acid is first esterified (e.g., with methanol), followed by acylation of the amine and indole nitrogen.

The choice of derivatization reagent depends on the specific analytical goals, such as the desired sensitivity and the potential for side reactions. The derivatization conditions, including the solvent, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. It is important to note that some thermally labile compounds can be analyzed without derivatization using short GC columns and optimized conditions to minimize degradation. nih.gov

Spectroscopic Characterization in Research Contexts (Beyond Basic Compound Identification)

Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound.

While one-dimensional (1D) NMR (¹H and ¹³C) is fundamental for basic structural confirmation, advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for elucidating the stereochemistry and conformational preferences of this compound.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to trace out the spin systems in the tryptophan and naphthalene moieties.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the naphthalene, carbamoyl (B1232498), and tryptophan fragments of the molecule and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the relative orientation of the naphthalene and indole rings and to study the conformation around the chiral center. This is crucial for understanding how the molecule might interact with a biological target. The use of fluorinated analogs, such as 6-fluorotryptophan, in conjunction with ¹⁹F NMR can also be a powerful tool for studying metabolism and conformation in complex biological systems. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for providing information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, key IR absorption bands would include:

N-H stretching vibrations of the amide and indole groups.

C=O stretching of the carboxylic acid and amide groups.

C=C stretching of the aromatic naphthalene and indole rings.

O-H stretching of the carboxylic acid.

Changes in the positions and shapes of these bands upon interaction with other molecules (e.g., in a co-crystal or when bound to a protein) can provide insights into intermolecular interactions such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene and indole ring systems of this compound are strong chromophores and will exhibit characteristic absorption maxima in the UV region. The position and intensity of these absorption bands can be sensitive to the solvent environment and to molecular interactions. For example, the binding of the molecule to a protein or its intercalation into a macromolecular structure could lead to a shift in the absorption maximum (bathochromic or hypsochromic shift) and a change in the molar absorptivity (hyperchromic or hypochromic effect), providing evidence of such interactions.

Following a comprehensive search of scientific literature, no specific bioanalytical methods or preclinical data were found for the compound This compound . The information required to generate the requested article, including detailed research findings and data tables on its analysis in biological matrices, is not available in the public domain.

Therefore, the article focusing solely on the advanced analytical methodologies for this compound in research, as per the specified outline, cannot be generated at this time due to the absence of published research on this specific molecule.

Future Research Trajectories and Conceptual Applications of N Naphthalen 2 Ylcarbamoyl Tryptophan

Elucidating Novel Biological Functions and Off-Target Interactions

Initial exploration into the biological activities of N-(naphthalen-2-ylcarbamoyl)tryptophan would necessitate a series of high-throughput screening assays. These screens could assess the compound's interaction with a broad range of molecular targets, including enzymes, receptors, and ion channels, to identify any primary biological functions. Techniques such as differential scanning fluorimetry or affinity selection mass spectrometry could be employed to identify protein binding partners.

Subsequently, investigating potential off-target interactions is a critical step. This can be approached through computational methods, such as inverse docking, where the compound is screened against a library of known protein structures to predict potential binding. Experimental validation of these predicted interactions would then be carried out using in vitro assays. Understanding both primary and off-target interactions is fundamental to building a comprehensive biological profile of the compound.

Exploration of Synergistic Effects with Other Research Compounds in Pre-clinical Models

Once a primary biological activity of this compound is identified, the exploration of synergistic effects with other known research compounds would be a logical next step. For instance, if the compound is found to have cytostatic effects on a cancer cell line, it could be tested in combination with established chemotherapeutic agents. The potential for synergy would be evaluated using methods such as the Chou-Talalay method to determine a combination index.

Pre-clinical models, such as cell culture and eventually animal models, would be essential for these studies. The selection of the appropriate model would be dictated by the identified biological activity of this compound. The goal of these studies would be to identify combination therapies that could offer enhanced efficacy or overcome potential resistance mechanisms.

Development of Advanced Analogues with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

Should this compound demonstrate a promising biological activity, the development of analogues would be a key research trajectory. This would involve systematic chemical modifications of the parent molecule to establish a structure-activity relationship (SAR). The core components of the molecule—the naphthalene (B1677914) group, the carbamoyl (B1232498) linker, and the tryptophan moiety—would be independently modified to probe their contribution to the observed activity.

The objectives of an analogue development program would be to enhance potency and selectivity for the primary biological target while minimizing off-target effects. Furthermore, modifications could be introduced to improve the compound's pharmacological properties, such as solubility, metabolic stability, and cell permeability.

Table 1: Conceptual Framework for Analogue Development

| Molecular Scaffold Modification | Rationale for Modification | Desired Outcome |

| Naphthalene Moiety | Altering lipophilicity and exploring additional binding interactions. | Improved potency and selectivity. |

| Carbamoyl Linker | Modifying rigidity and hydrogen bonding capacity. | Enhanced target engagement. |

| Tryptophan Moiety | Investigating the importance of the indole (B1671886) and amino acid components for activity. | Understanding key pharmacophoric features. |

Conceptual Framework for Translational Research, Focusing on Mechanistic Understanding and Disease Hypotheses (excluding clinical trial specifics)

A conceptual framework for the translational research of this compound would be centered on a deep mechanistic understanding of its biological effects. This would involve identifying the specific cellular pathways modulated by the compound and its downstream consequences. Techniques such as transcriptomics, proteomics, and metabolomics could be utilized to gain a systems-level view of the compound's impact on cellular function.

Based on the elucidated mechanism of action, specific disease hypotheses could be formulated. For example, if the compound is found to modulate a pathway implicated in a particular neurodegenerative disease, its potential as a therapeutic intervention for that condition could be investigated in relevant pre-clinical models. The focus of this translational research would be on validating the compound's mechanism of action in a disease context and establishing a strong scientific rationale for any future therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.